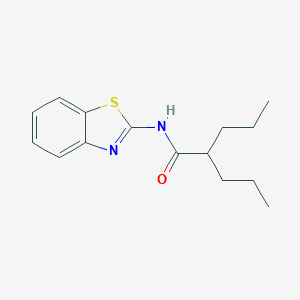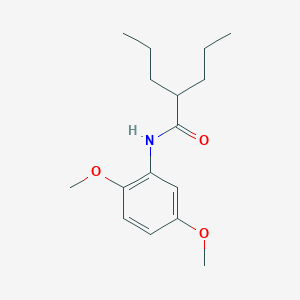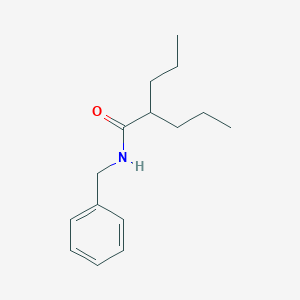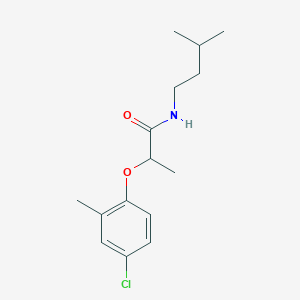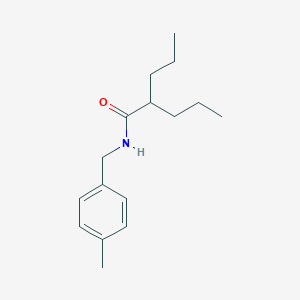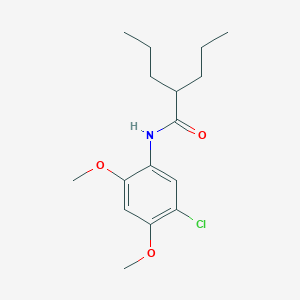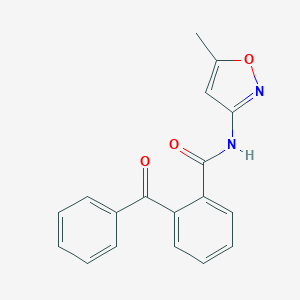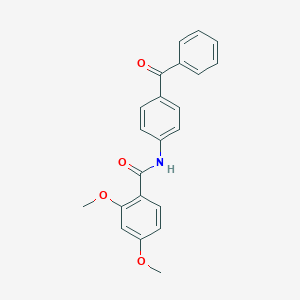
2-(4-chlorobenzoyl)-N-isobutylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorobenzoyl)-N-isobutylbenzamide, also known as Clonixin, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in the field of scientific research. It is a potent inhibitor of prostaglandin synthesis and is used to study the role of prostaglandins in various physiological and pathological processes.
作用機序
2-(4-chlorobenzoyl)-N-isobutylbenzamide works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation, pain, and fever. By inhibiting COX, 2-(4-chlorobenzoyl)-N-isobutylbenzamide reduces the production of prostaglandins, which leads to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects
2-(4-chlorobenzoyl)-N-isobutylbenzamide has a number of biochemical and physiological effects. It reduces the production of prostaglandins, which leads to a reduction in inflammation, pain, and fever. It also reduces gastric acid secretion and platelet aggregation. 2-(4-chlorobenzoyl)-N-isobutylbenzamide has been shown to have analgesic, anti-inflammatory, and antipyretic effects in animal models.
実験室実験の利点と制限
2-(4-chlorobenzoyl)-N-isobutylbenzamide has several advantages for lab experiments. It is a potent inhibitor of prostaglandin synthesis, which makes it useful for studying the role of prostaglandins in various physiological and pathological processes. 2-(4-chlorobenzoyl)-N-isobutylbenzamide is also relatively easy to synthesize and purify, which makes it readily available for research purposes.
However, there are also some limitations to using 2-(4-chlorobenzoyl)-N-isobutylbenzamide in lab experiments. It has a relatively short half-life, which means that it may not be effective for long-term studies. Additionally, 2-(4-chlorobenzoyl)-N-isobutylbenzamide can have off-target effects on other enzymes and receptors, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 2-(4-chlorobenzoyl)-N-isobutylbenzamide. One area of interest is the development of more selective COX inhibitors that can target specific isoforms of the enzyme. Another area of interest is the development of prodrugs that can be activated specifically in inflamed tissue, which would reduce the risk of off-target effects. Additionally, there is ongoing research into the role of prostaglandins in various diseases, which may lead to the development of new therapies that target the prostaglandin pathway.
合成法
The synthesis of 2-(4-chlorobenzoyl)-N-isobutylbenzamide involves the reaction of 4-chlorobenzoyl chloride with isobutylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 2-(4-chlorobenzoyl)-N-isobutylbenzamide. The yield of 2-(4-chlorobenzoyl)-N-isobutylbenzamide synthesis is typically around 50-60%.
科学的研究の応用
2-(4-chlorobenzoyl)-N-isobutylbenzamide is widely used in scientific research to study the role of prostaglandins in various physiological and pathological processes. It is commonly used to study the effects of prostaglandin inhibitors on inflammation, pain, and fever. 2-(4-chlorobenzoyl)-N-isobutylbenzamide has also been used to study the role of prostaglandins in the regulation of blood pressure, gastric acid secretion, and platelet aggregation.
特性
分子式 |
C18H18ClNO2 |
|---|---|
分子量 |
315.8 g/mol |
IUPAC名 |
2-(4-chlorobenzoyl)-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C18H18ClNO2/c1-12(2)11-20-18(22)16-6-4-3-5-15(16)17(21)13-7-9-14(19)10-8-13/h3-10,12H,11H2,1-2H3,(H,20,22) |
InChIキー |
VRAJQEYGSDVPNX-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl |
正規SMILES |
CC(C)CNC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



